

Application Notes and Protocols for the Industrial Use of Yellow 10 Dye

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Compound of Interest

Compound Name: Yellow 10

Cat. No.: B1170507

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Abstract: This document provides detailed application notes and experimental protocols for the industrial use of **Yellow 10** dye, also known as Quinoline Yellow WS, C.I. 47005, and D&C Yellow No. 10.[1][2][3][4][5] These guidelines are intended for researchers, scientists, and professionals in the drug development and cosmetic industries. The content covers the dye's primary applications as a colorant, methods for its analytical quantification, and protocols for assessing its purity and potential genotoxicity.

Introduction

Yellow 10 is a synthetic, water-soluble dye belonging to the quinoline class.[3] It is widely used in various industries due to its vibrant greenish-yellow hue and stability.[1][3] In the pharmaceutical and cosmetic sectors, it serves as a key excipient for coloring tablets, capsules, liquids, and a variety of personal care products.[6][7] The U.S. Food and Drug Administration (FDA) has approved D&C Yellow No. 10 for use in drugs and cosmetics, with specific regulations governing its purity and application.[6][8][9]

Physicochemical and Regulatory Data

A summary of the key quantitative data for **Yellow 10** dye is presented in Table 1. This information is critical for formulation development, quality control, and regulatory compliance.

Property	Value	Reference
CI Name	Acid Yellow 3, Food Yellow 13	[4][10]
CI Number	47005	[5][10]
E Number	E104	[4][10]
CAS Number	8004-92-0	[2]
Molecular Formula	C18H9NNa2O8S2 (Principal Component)	[2][10]
Molecular Weight	477.38 g/mol (Principal Component)	[10]
Maximum Absorbance (λ_{max})	411 \pm 4 nm in water	[10]
Purity (Total Color)	\geq 85%	[8][11]
Solubility in Water	\sim 20%	[10]
Light Fastness	Moderate (3 on a scale of 1-5)	[10][11]
pH Stability	Stable at pH 1-9	[10]
Regulatory Status (USA)	Permitted in drugs and cosmetics (not for use near the eye)	[6][8][9]

Table 1: Quantitative Properties and Regulatory Information for **Yellow 10 Dye**.

Industrial Applications

Pharmaceutical Applications

Yellow 10 is extensively used as a colorant in solid and liquid dosage forms to enhance product identification, patient compliance, and aesthetic appeal.[6]

- **Tablets and Capsules:** It is incorporated into tablet coatings and capsule shells to provide a consistent and stable yellow color. This aids in differentiating between different medications and dosages, reducing the risk of medication errors.

- **Liquid Formulations:** Its water solubility makes it suitable for coloring syrups, suspensions, and other oral liquid preparations.

Cosmetic and Personal Care Applications

In the cosmetic industry, **Yellow 10** (often listed as CI 47005) is used in a wide range of products to impart a yellow color.[\[3\]](#)[\[4\]](#)

- **Hair Products:** It is used in non-oxidative hair dyes, shampoos, and conditioners.[\[3\]](#)
- **Skincare and Makeup:** It can be found in lotions, creams, soaps, and decorative makeup.[\[3\]](#)

Experimental Protocols

Protocol 1: Purity Assessment and Quantification of D&C Yellow No. 10 using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for determining the purity of D&C Yellow No. 10 and quantifying its components.

Objective: To separate and quantify the main components and impurities in a sample of D&C Yellow No. 10.

Materials:

- D&C Yellow No. 10 sample
- Reference standards for **Yellow 10** and its known impurities (e.g., D&C Yellow No. 11)
- Acetonitrile (MeCN), HPLC grade
- N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP)
- Formic acid
- Deionized water

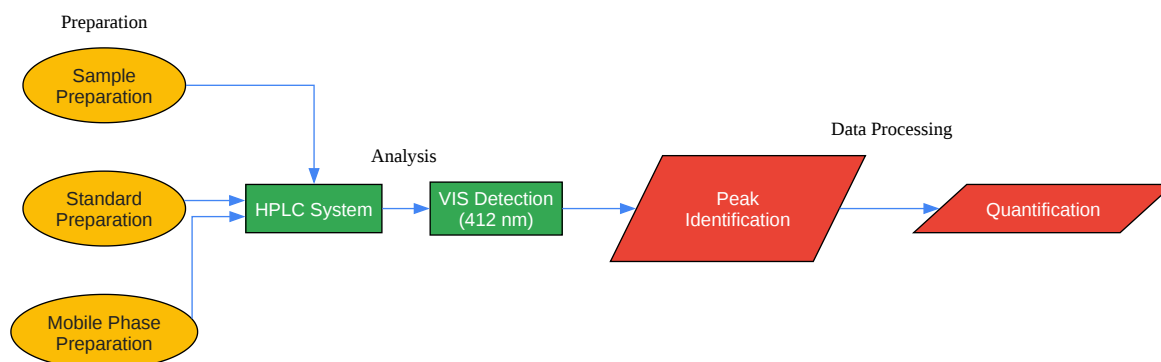
- HPLC system with a photodiode array (PDA) or VIS detector
- BIST A+ column (4.6 x 150 mm, 5 μ m, 100 Å) or equivalent cation-exchange column[1]

Procedure:

- Mobile Phase Preparation:
 - Prepare a 5 mM TMDAP formate buffer at pH 4.0.
- Standard Solution Preparation:
 - Accurately weigh and dissolve reference standards of **Yellow 10** and its impurities in deionized water to prepare stock solutions of known concentrations.
 - Prepare a series of working standards by diluting the stock solutions.
- Sample Preparation:
 - Accurately weigh a portion of the D&C Yellow No. 10 sample and dissolve it in deionized water to a known concentration.
- HPLC Analysis:
 - Set the HPLC conditions as follows:
 - Column: BIST A+, 4.6×150 mm, 5 μ m, 100Å[1]
 - Mobile Phase: Gradient of Acetonitrile (80-60%) and 5 mM TMDAP formate buffer (pH 4.0) over 15 minutes[1]
 - Flow Rate: 1.0 mL/min[1]
 - Detection: VIS at 412 nm[1]
 - Injection Volume: 10 μ L
- Data Analysis:

- Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
- Quantify the main components and impurities by comparing their peak areas with the calibration curves generated from the working standards.

Expected Results: The chromatogram should show distinct peaks for the different sulfonated derivatives of Quinoline Yellow, allowing for their individual quantification and the overall purity assessment of the dye.[1]



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HPLC Analysis Workflow for **Yellow 10** Dye.

Protocol 2: Extraction and Identification of Yellow 10 from a Cosmetic Product

This protocol outlines a general procedure for extracting and identifying **Yellow 10** from a cosmetic matrix.

Objective: To qualitatively identify the presence of **Yellow 10** in a cosmetic product.

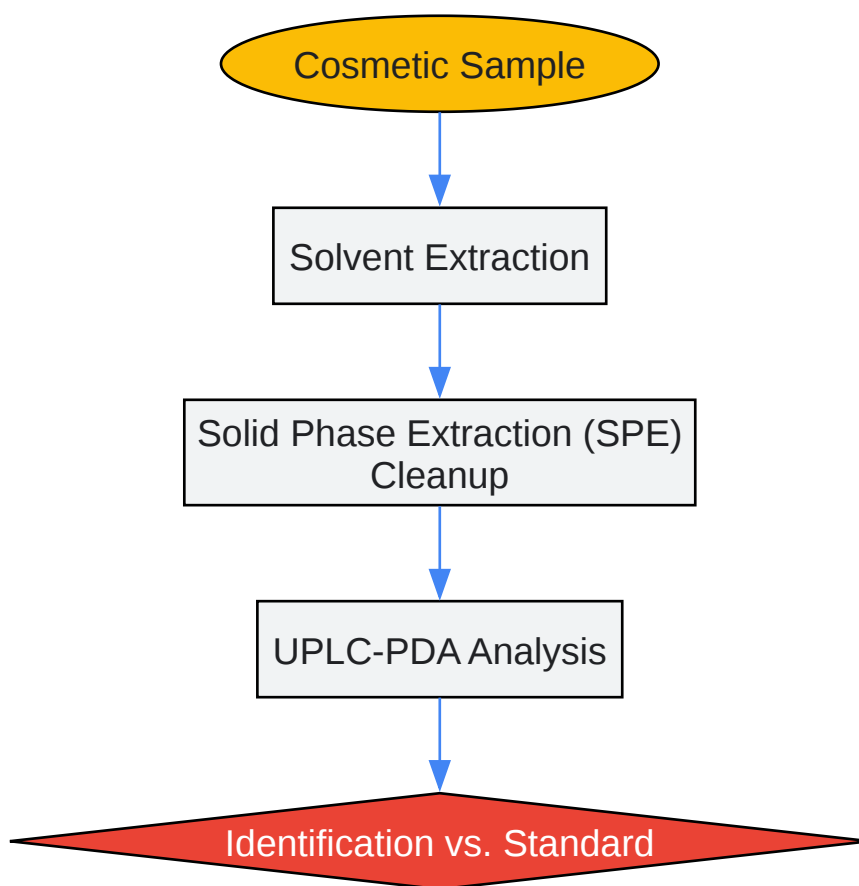
Materials:

- Cosmetic sample (e.g., lotion, shampoo)
- Acidified methanol/acetonitrile/water mixture
- Hexane (for oil-based products)
- Solid Phase Extraction (SPE) cartridges (e.g., CBX, SiOH, HLB)[[12](#)]
- UPLC system with a Photo Diode Array (PDA) detector
- **Yellow 10** reference standard

Procedure:

- Sample Extraction:
 - For aqueous-based products: Extract the sample with an acidified methanol/acetonitrile/water solvent mixture.[[12](#)]
 - For oil-based products: Extract the sample with hexane.[[12](#)]
- SPE Cleanup:
 - Select the appropriate SPE cartridge based on the sample matrix and the dye's properties (CBX, SiOH, or HLB).[[12](#)]
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the dye with a suitable solvent.
- UPLC-PDA Analysis:

- Evaporate the eluate to dryness and reconstitute in a suitable solvent for UPLC analysis.
- Analyze the sample using a UPLC-PDA system.
- Identification:
 - Compare the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with those of the **Yellow 10** reference standard.[\[13\]](#)



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Workflow for Extraction and Identification of **Yellow 10** in Cosmetics.

Protocol 3: General Genotoxicity Screening (Ames Test)

This protocol provides a general framework for assessing the mutagenic potential of **Yellow 10** dye using the bacterial reverse mutation assay (Ames test).

Objective: To evaluate the potential of **Yellow 10** to induce point mutations in bacteria.

Materials:

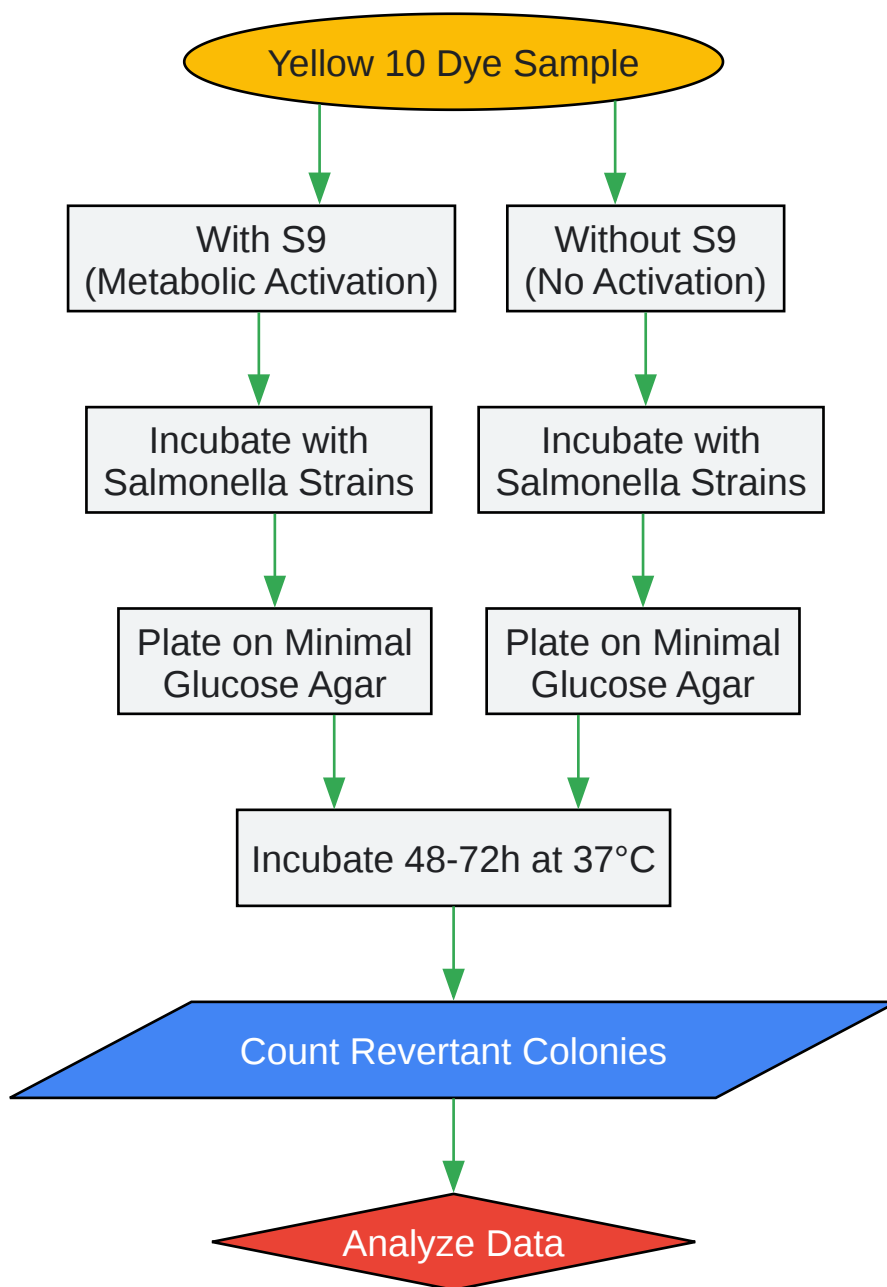
- Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
- Rat liver S9 fraction for metabolic activation
- **Yellow 10** dye sample
- Positive and negative controls
- Minimal glucose agar plates
- Top agar

Procedure:

- Dose Preparation: Prepare a range of concentrations of **Yellow 10** dye dissolved in a sterile, non-toxic solvent (e.g., water).
- Assay without Metabolic Activation:
 - Combine the test bacteria, the dye solution (or control), and molten top agar.
 - Pour the mixture onto minimal glucose agar plates.
 - Incubate the plates at 37°C for 48-72 hours.
- Assay with Metabolic Activation:
 - Combine the test bacteria, the dye solution (or control), S9 mix, and molten top agar.
 - Pour the mixture onto minimal glucose agar plates.
 - Incubate the plates at 37°C for 48-72 hours.
- Data Collection and Analysis:
 - Count the number of revertant colonies on each plate.

- A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Interpretation: An increase in the number of revertant colonies suggests that the dye may be mutagenic under the tested conditions.



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General Workflow for the Ames Test.

Conclusion

Yellow 10 dye is a valuable colorant in the pharmaceutical and cosmetic industries. The protocols provided in this document offer standardized methods for its analysis and safety assessment, which are crucial for ensuring product quality and regulatory compliance. Researchers and drug development professionals should adhere to these or similarly validated methods in their work with this dye. Further research into the biological interactions of **Yellow 10** at a molecular level would be beneficial for a more comprehensive understanding of its properties.

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